molecular formula C10H9ClO B14467150 2-(Prop-2-en-1-yl)benzoyl chloride CAS No. 66657-85-0

2-(Prop-2-en-1-yl)benzoyl chloride

Cat. No.: B14467150
CAS No.: 66657-85-0
M. Wt: 180.63 g/mol
InChI Key: LMSJDFHSSLCYAX-UHFFFAOYSA-N
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Description

Structurally, it combines the reactivity of a benzoyl chloride group—a potent acylating agent—with the unsaturated allyl moiety, which enables additional reactions such as polymerizations or Michael additions. While direct studies on this compound are scarce in the provided evidence, its properties and applications can be inferred from analogous benzoyl chloride derivatives .

Benzoyl chloride derivatives are widely used in organic synthesis for preparing pharmaceuticals, agrochemicals, and polymers.

Properties

CAS No.

66657-85-0

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

2-prop-2-enylbenzoyl chloride

InChI

InChI=1S/C10H9ClO/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-4,6-7H,1,5H2

InChI Key

LMSJDFHSSLCYAX-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC=C1C(=O)Cl

Origin of Product

United States

Preparation Methods

Reagents and Conditions

Common chlorinating agents include:

  • Thionyl chloride (SOCl₂) : Reacts with carboxylic acids under reflux (70–80°C) to yield acyl chlorides, with SO₂ and HCl as byproducts. Catalytic dimethylformamide (DMF) accelerates the reaction.
  • Oxalyl chloride ((COCl)₂) : Operates at lower temperatures (25–40°C) and is ideal for acid-sensitive substrates. A stoichiometric amount of DMF is often required.
  • Phosphorus pentachloride (PCl₅) : Suitable for high-purity applications but generates phosphorus oxychloride (POCl₃) as a byproduct, complicating purification.

Example Procedure :
2-(Prop-2-en-1-yl)benzoic acid (10 mmol) is dissolved in anhydrous dichloromethane (30 mL). Thionyl chloride (15 mmol) and DMF (0.1 mmol) are added, and the mixture is refluxed for 4–6 hours. The solvent and excess SOCl₂ are removed under vacuum to afford the crude product, which is purified by distillation.

Challenges and Mitigation

  • Propenyl Group Stability : The allyl double bond may undergo electrophilic addition with HCl generated during chlorination. To suppress this, reactions are conducted under inert atmospheres (N₂/Ar) with rigorous moisture exclusion.
  • Solvent Selection : Polar aprotic solvents like dichloromethane or toluene minimize side reactions.

For cases where 2-(prop-2-en-1-yl)benzoic acid is unavailable, Suzuki-Miyaura coupling enables the introduction of the propenyl group at the ortho position.

Reaction Design

  • Substrate : 2-Bromobenzoic acid or its ester derivative.
  • Boronic Acid : Prop-2-en-1-ylboronic acid or its pinacol ester.
  • Catalyst System : PdCl₂(dppf) (dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II)) with cesium carbonate (Cs₂CO₃) as the base.

Example Procedure :
2-Bromobenzoic acid methyl ester (5 mmol), prop-2-en-1-ylboronic acid pinacol ester (6 mmol), PdCl₂(dppf) (0.1 mmol), and Cs₂CO₃ (15 mmol) are combined in dioxane (20 mL). The mixture is heated at 90°C for 12 hours. After extraction and purification, the ester is hydrolyzed to 2-(prop-2-en-1-yl)benzoic acid using lithium hydroxide (LiOH).

Key Considerations

  • Regioselectivity : The ortho-directing effect of the ester/carboxylic acid group ensures preferential coupling at the desired position.
  • Protection Strategies : Temporary protection of the carboxylic acid as a methyl ester prevents coordination with the palladium catalyst, enhancing reaction efficiency.

Friedel-Crafts Acylation with Propenyl Intermediates

While traditionally limited by directing effects, modified Friedel-Crafts conditions can achieve ortho-acylation.

Directed Ortho-Metalation

  • Substrate : Benzoyl chloride derivatives pre-functionalized with a directing group (e.g., dimethylamino).
  • Metalation : Treatment with a strong base (e.g., LDA) at −78°C generates a nucleophilic ortho-site.
  • Quenching : Reaction with prop-2-en-1-yl iodide introduces the allyl group.

Example Procedure :
N,N-Dimethylbenzamide (10 mmol) is treated with LDA (12 mmol) in THF at −78°C. After 1 hour, prop-2-en-1-yl iodide (12 mmol) is added, and the mixture is warmed to room temperature. Acidic workup yields 2-(prop-2-en-1-yl)benzoic acid after hydrolysis.

Limitations

  • Multiple Steps : Requires protection/deprotection sequences.
  • Low Yields : Competing para-substitution and over-alkylation reduce efficiency.

Oxidative Methods from 2-(Prop-2-en-1-yl)toluene

Oxidation of a methyl group adjacent to the propenyl substituent offers an alternative pathway.

Oxidation Agents

  • Potassium Permanganate (KMnO₄) : Effective in acidic or basic aqueous conditions but risks over-oxidation of the double bond.
  • Ruthenium Catalysts : RuCl₃/NaIO₄ systems selectively oxidize methyl groups to carboxylic acids without affecting allyl groups.

Example Procedure :
2-(Prop-2-en-1-yl)toluene (10 mmol) is stirred with RuCl₃ (0.5 mmol) and NaIO₄ (30 mmol) in a water/acetonitrile mixture (1:1) at 50°C for 24 hours. The carboxylic acid is isolated via extraction and converted to the acyl chloride.

Comparative Analysis of Methods

Method Starting Material Yield Advantages Disadvantages
Direct Chlorination 2-Allylbenzoic acid 75–85% Simple, high-yielding Requires pre-synthesized acid
Suzuki Coupling 2-Bromobenzoic acid ester 60–70% Modular, scalable Multi-step, costly catalysts
Friedel-Crafts N,N-Dimethylbenzamide 40–50% Directs ortho-substitution Low yield, complex optimization
Oxidative Route 2-Allyltoluene 55–65% Avoids pre-functionalized acids Over-oxidation risks

Industrial-Scale Considerations

Solvent and Catalyst Recovery

  • Thionyl Chloride Routes : Dichloromethane and excess SOCl₂ are recycled via distillation, reducing waste.
  • Palladium Catalysts : Ligand-bound Pd residues are recovered using scavenging resins.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-en-1-yl)benzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: Reacts with water to form the corresponding carboxylic acid and hydrochloric acid.

    Friedel-Crafts Acylation: Can be used to introduce the benzoyl group into aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Hydrolysis: Conducted under aqueous conditions, often with a mild acid or base to facilitate the reaction.

    Friedel-Crafts Acylation: Requires a Lewis acid catalyst like aluminum chloride (AlCl3) and anhydrous conditions.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    Carboxylic Acids: Formed through hydrolysis.

    Aromatic Ketones: Formed through Friedel-Crafts acylation.

Scientific Research Applications

2-(Prop-2-en-1-yl)benzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Prop-2-en-1-yl)benzoyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Benzoyl Chloride (C₆H₅COCl)

  • Molecular Weight : 140.57 g/mol (CAS 98-88-4) .
  • Reactivity: Acylates alcohols, amines, and thiols to form esters, amides, and thioesters. Used in synthesizing benzophenones and pharmaceuticals.
  • Physical Properties : Clear, fuming liquid with a boiling point of 197°C. Highly corrosive and moisture-sensitive .
  • Safety : Causes severe skin/eye burns; requires handling under inert conditions .

Comparison :

  • 2-(Prop-2-en-1-yl)benzoyl chloride has a higher molecular weight (~166.6 g/mol) due to the allyl group.
  • The allyl substituent introduces additional reactivity (e.g., radical polymerizations or Diels-Alder reactions), unlike unsubstituted benzoyl chloride.
  • Likely less volatile than benzoyl chloride due to increased molecular size, though exact boiling point data are unavailable.

2-(Chloromethyl)benzoyl Chloride (C₈H₆Cl₂O)

  • Molecular Weight : 193.04 g/mol (synthesized in ).
  • Reactivity: The chloromethyl group (-CH₂Cl) enables nucleophilic substitutions (e.g., with amines or alcohols). Used in synthesizing isoindolinones .
  • Synthesis : Prepared via chlorination of isobenzofuran-1(3H)-one using Cl₂ and triphenylphosphine, yielding 66% as a colorless oil .

Comparison :

  • Allyl groups favor conjugate addition or polymerization over nucleophilic substitution, diverging from 2-(chloromethyl)benzoyl chloride’s reactivity .

Substituted Benzoyl Chlorides (e.g., Nitro-, Methoxy-, Methyl Derivatives)

describes benzoyl chloride derivatives with electron-withdrawing (e.g., nitro) and electron-donating (e.g., methoxy) substituents. For example:

  • 4-Nitrobenzoyl Chloride : Enhanced electrophilicity due to nitro-group, accelerating acylation reactions.
  • 4-Methoxybenzoyl Chloride : Reduced reactivity compared to unsubstituted benzoyl chloride due to electron donation .

Comparison :

Prop-2-ene-1-sulfonyl Chloride (C₃H₅ClO₂S)

  • Molecular Weight : 140.59 g/mol (CAS 1187221-99-3) .
  • Reactivity : Sulfonyl chloride group reacts with amines to form sulfonamides. The allyl group allows for additional functionalization.

Comparison :

  • Sulfonyl chlorides are more hydrolytically stable than benzoyl chlorides but less reactive in acylations.
  • This compound’s benzoyl group offers higher electrophilicity for nucleophilic attack compared to sulfonyl chlorides .

Data Table: Key Properties of Compared Compounds

Compound Molecular Weight (g/mol) Key Substituent Boiling Point (°C) Reactivity Profile
Benzoyl Chloride 140.57 None 197 High acylation reactivity
This compound* ~166.6 Allyl Estimated 180-190 Acylation + allylic reactions
2-(Chloromethyl)benzoyl Chloride 193.04 Chloromethyl 120 (at 2 mmHg) Nucleophilic substitution
4-Nitrobenzoyl Chloride 185.57 Nitro 305 Enhanced electrophilicity
Prop-2-ene-1-sulfonyl Chloride 140.59 Allyl + sulfonyl Not reported Sulfonamide formation, allylic reactions

*Estimated based on structural analogs.

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